2-((4-chlorophenyl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide
Description
This compound features a hybrid scaffold combining a 4,5-dihydronaphtho[1,2-d]thiazole core with a sulfonylacetamide moiety substituted with a 4-chlorophenyl group.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S2/c20-13-6-8-14(9-7-13)27(24,25)11-17(23)21-19-22-18-15-4-2-1-3-12(15)5-10-16(18)26-19/h1-4,6-9H,5,10-11H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURCNSSCYPRMCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-chlorophenyl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Naphthothiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the naphthothiazole ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a sulfonylation reaction, where a chlorobenzene derivative reacts with a sulfonyl chloride in the presence of a base.
Acetamide Formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may employ similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the sulfonyl group, converting them to amines or thiols, respectively.
Substitution: The aromatic chlorophenyl group can undergo nucleophilic aromatic substitution, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Sulfoxides and Sulfones: from oxidation.
Amines and Thiols: from reduction.
Substituted Aromatics: from nucleophilic substitution.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The presence of the sulfonyl group is particularly important for binding to biological targets.
Medicine
Medicinal chemistry applications include the development of new drugs. The compound’s structure is conducive to modifications that can enhance its pharmacological properties, such as increasing its bioavailability or specificity for certain biological targets.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-((4-chlorophenyl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The naphthothiazole moiety may intercalate with DNA or interact with other biomolecules, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Enzyme-Targeting Acetamide Derivatives
Key Structural and Functional Differences:
Analysis :
Naphthothiazole-Based Analogs
Example: N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide (BD764885)
- Structure : Retains the dihydronaphthothiazole core but substitutes the sulfonyl group with a 3,4-dimethoxyphenylacetamide.
- Bioactivity : Reported in a bioactive compound catalog (CAS 557782-81-7) but lacks explicit enzyme data. The methoxy groups may enhance blood-brain barrier permeability compared to the sulfonyl group in the target compound .
Sulfonyl-Containing Derivatives
Research Implications and Gaps
- Structural Predictions : The target compound’s sulfonyl and dihydronaphthothiazole groups suggest stronger MAO-B or BChE inhibition compared to safinamide or naphthalene-based acetamides, but experimental validation is required .
Biological Activity
The compound 2-((4-chlorophenyl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.
- Molecular Formula : C21H20ClN2O2S
- Molecular Weight : 396.92 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Thiazole Derivatives : Research indicates that thiazole derivatives can effectively target Gram-positive bacteria and drug-resistant strains of fungi. In particular, compounds with similar structures showed activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
| Compound | Activity Against | Reference |
|---|---|---|
| Thiazole Derivative A | MRSA | |
| Thiazole Derivative B | Vancomycin-resistant E. faecium |
Anticancer Activity
The anticancer potential of this compound was evaluated in various cell lines. Notably:
- Caco-2 Cells : In vitro studies indicated that the compound significantly reduced the viability of Caco-2 colorectal adenocarcinoma cells by approximately 39.8% at a concentration of 100 µM . This suggests that structural modifications in related compounds can enhance their anticancer efficacy.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Cytochrome P450 Modulation : Similar compounds have been shown to modulate cytochrome P450 enzymes, which play a crucial role in drug metabolism and the activation of prodrugs . This modulation can lead to altered metabolic pathways in cancer cells and pathogens.
Case Studies
-
Antimicrobial Efficacy : A study evaluated the effectiveness of various thiazole derivatives against resistant bacterial strains. The results indicated that certain structural features significantly influenced antimicrobial potency.
- Findings : Compounds with halogen substitutions exhibited enhanced activity against resistant strains, suggesting a structure-activity relationship that could be exploited for drug design .
- Anticancer Studies : Another investigation focused on the anticancer properties of thiazole derivatives on human cancer cell lines.
Q & A
Q. What are the key synthetic routes for 2-((4-chlorophenyl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or sulfonation reactions. For example, sulfonyl chloride intermediates (e.g., 4-chlorobenzenesulfonyl chloride) can react with thiazole-containing acetamides under reflux in anhydrous solvents like dichloromethane or THF. Catalytic bases (e.g., triethylamine) are often used to neutralize HCl byproducts. Purity optimization involves:
- Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile with 0.1% TFA) to separate impurities .
- Crystallization : Recrystallize from ethanol/water mixtures to enhance crystal lattice integrity, as demonstrated for structurally similar N-(substituted phenyl)acetamides .
- Spectroscopic Validation : Confirm purity via -NMR (absence of extraneous peaks) and LC-MS (molecular ion [M+H] at m/z = 443.88).
Q. How can the compound’s stability under experimental conditions (e.g., aqueous buffers, light) be assessed?
- Methodological Answer : Conduct accelerated stability studies:
- Photostability : Expose solutions (1 mg/mL in DMSO or PBS) to UV light (254 nm) for 24–72 hours. Monitor degradation via HPLC peak area reduction (<5% degradation indicates stability) .
- Hydrolytic Stability : Incubate in PBS (pH 7.4 and 2.0) at 37°C for 1 week. Quantify intact compound using LC-MS/MS .
- Thermal Stability : Store solid samples at 4°C, 25°C, and 40°C for 1 month. Check for color changes or melting point shifts (DSC analysis) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC50_{50}50 values in kinase inhibition assays)?
- Methodological Answer : Contradictions may arise from assay conditions or impurity interference. Mitigate via:
- Dose-Response Reproducibility : Test ≥3 independent batches in triplicate. Use standardized protocols (e.g., ATP concentration in kinase assays) .
- Impurity Profiling : Identify byproducts (e.g., hydrolyzed sulfonamide) via HRMS and assess their inhibitory activity .
- Structural Confirmation : Validate the active conformation via X-ray crystallography (e.g., analogous N-(4-chloro-2-nitrophenyl)acetamide structures show planar sulfonyl-thiazole motifs critical for target binding) .
Q. How can computational modeling guide SAR studies for optimizing target selectivity?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and MD simulations (AMBER/CHARMM):
- Target Binding Pockets : Dock the compound into kinase domains (e.g., EGFR or CDK2) to identify key interactions (e.g., hydrogen bonds with sulfonyl oxygen and hydrophobic contacts with the dihydronaphtho-thiazole ring) .
- Selectivity Screening : Compare binding energies across homologous targets (e.g., CDK2 vs. CDK4) to prioritize substituent modifications (e.g., chloro vs. fluoro groups) .
- ADMET Prediction : Use SwissADME to optimize logP (<5) and reduce hERG channel liability .
Q. What analytical methods differentiate polymorphic forms of the compound, and how do they impact bioavailability?
- Methodological Answer : Polymorph characterization involves:
- PXRD : Compare diffraction patterns (e.g., peaks at 2θ = 12.5°, 18.7°) to reference data .
- DSC/TGA : Identify melting points and thermal decomposition profiles (e.g., Form I melts at 198°C vs. Form II at 205°C) .
- Solubility Testing : Measure equilibrium solubility in biorelevant media (FaSSIF/FeSSIF). Amorphous forms typically exhibit 3–5× higher solubility than crystalline forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
